molecular formula C22H20N2O4 B4289155 methyl 6-amino-4-[4-(benzyloxy)phenyl]-5-cyano-2-methyl-4H-pyran-3-carboxylate

methyl 6-amino-4-[4-(benzyloxy)phenyl]-5-cyano-2-methyl-4H-pyran-3-carboxylate

Cat. No.: B4289155
M. Wt: 376.4 g/mol
InChI Key: FFZRWNFXKAKXCB-UHFFFAOYSA-N
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Description

Methyl 6-amino-4-[4-(benzyloxy)phenyl]-5-cyano-2-methyl-4H-pyran-3-carboxylate is a complex organic compound with a unique structure that includes a pyran ring, a benzyloxy group, and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-amino-4-[4-(benzyloxy)phenyl]-5-cyano-2-methyl-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-(benzyloxy)benzaldehyde with malononitrile and ethyl acetoacetate in the presence of ammonium acetate. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired pyran derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process often involves recrystallization and chromatography techniques to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-amino-4-[4-(benzyloxy)phenyl]-5-cyano-2-methyl-4H-pyran-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the benzyloxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyran derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and antioxidant properties .

Medicine

In medicinal chemistry, this compound and its derivatives are explored for their potential as therapeutic agents. They are investigated for their ability to interact with biological targets such as enzymes and receptors.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 6-amino-4-[4-(benzyloxy)phenyl]-5-cyano-2-methyl-4H-pyran-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy group and the cyano group play crucial roles in binding to these targets, leading to the modulation of their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-amino-4-[4-(benzyloxy)phenyl]-5-cyano-2-methyl-4H-pyran-3-carboxylate is unique due to its combination of a pyran ring, a benzyloxy group, and a cyano group. This unique structure provides distinct chemical and biological properties that are not found in simpler compounds.

Properties

IUPAC Name

methyl 6-amino-5-cyano-2-methyl-4-(4-phenylmethoxyphenyl)-4H-pyran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4/c1-14-19(22(25)26-2)20(18(12-23)21(24)28-14)16-8-10-17(11-9-16)27-13-15-6-4-3-5-7-15/h3-11,20H,13,24H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFZRWNFXKAKXCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(O1)N)C#N)C2=CC=C(C=C2)OCC3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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